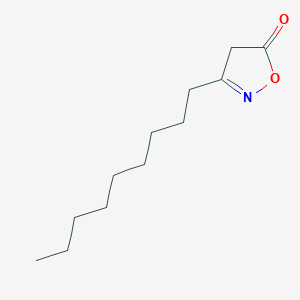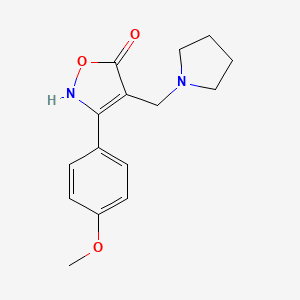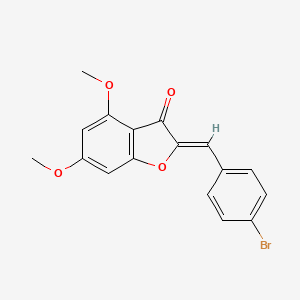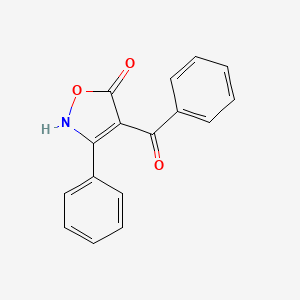
3-Nonyl-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonylisoxazol-5(4H)-one: is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The nonyl group attached to the isoxazole ring enhances its hydrophobic properties, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of nonylhydroxylamine with a β-keto ester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the isoxazole ring.
Industrial Production Methods: Industrial production of 3-Nonylisoxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Nonylisoxazol-5(4H)-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of 3-Nonylisoxazol-5(4H)-one.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted isoxazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Nonylisoxazol-5(4H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, 3-Nonylisoxazol-5(4H)-one is studied for its potential biological activity. Isoxazole derivatives have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for potential therapeutic applications. Isoxazole derivatives have shown promise in the development of new drugs targeting various diseases.
Industry: In industrial applications, 3-Nonylisoxazol-5(4H)-one is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 3-Nonylisoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Benzylisoxazol-5(4H)-one: Similar structure but with a benzyl group instead of a nonyl group.
3-Methylisoxazol-5(4H)-one: Contains a methyl group instead of a nonyl group.
3-Phenylisoxazol-5(4H)-one: Contains a phenyl group instead of a nonyl group.
Uniqueness: 3-Nonylisoxazol-5(4H)-one is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and lubricants.
Properties
CAS No. |
398148-14-6 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-nonyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-8-9-11-10-12(14)15-13-11/h2-10H2,1H3 |
InChI Key |
PCKRGUWKGVQYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)

